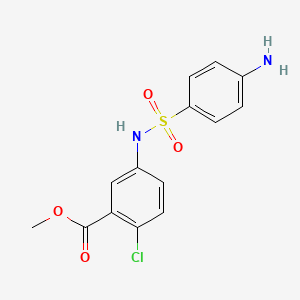

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate

Description

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is a sulfonamide-containing benzoate ester characterized by a 2-chloro substituent on the benzoate ring and a 4-aminobenzenesulfonamido group at the 5-position. This compound combines electron-withdrawing (chloro) and electron-donating (sulfonamido) groups, influencing its electronic properties and reactivity.

Properties

IUPAC Name |

methyl 5-[(4-aminophenyl)sulfonylamino]-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSQHYVRBXIJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is a sulfonamide derivative. Sulfonamides primarily target the enzyme dihydropteroate synthetase (dihydrofolate synthetase) in bacteria. This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria.

Mode of Action

The compound inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This competition prevents the normal substrate, PABA, from accessing the active site of the enzyme, thereby blocking the production of dihydrofolic acid. This inhibition is bacteriostatic in nature.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate biosynthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydrofolic acid, disrupting the production of tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of this pathway leads to a halt in bacterial growth.

Pharmacokinetics

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By blocking the synthesis of nucleic acids, the compound prevents bacteria from replicating their DNA and transcribing RNA, thereby halting their growth and proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other substances in the environment, such as organic matter, can affect the compound’s bioavailability and degradation. Additionally, the pH of the environment can influence the compound’s solubility and stability. The compound’s efficacy can also be affected by the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps.

Biochemical Analysis

Biochemical Properties

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in the folate synthesis pathway of bacteria . By inhibiting this enzyme, methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate can act as an antimicrobial agent. Additionally, this compound interacts with various proteins and enzymes, forming stable complexes that can alter their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate has been shown to influence various cellular processes. In bacterial cells, it disrupts folate synthesis, leading to impaired DNA synthesis and cell division . This results in bacteriostatic effects, where the growth and proliferation of bacterial cells are inhibited. In mammalian cells, the compound can affect cell signaling pathways and gene expression by interacting with specific proteins involved in these processes. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression profiles and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate primarily involves the inhibition of dihydropteroate synthase . This enzyme catalyzes the formation of dihydropteroate, a precursor in the folate synthesis pathway. By binding to the active site of the enzyme, the compound prevents the formation of dihydropteroate, thereby inhibiting folate synthesis. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, the compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth. Its stability and efficacy may decrease over time, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate in animal models are dose-dependent. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and allergic reactions. In some cases, high doses may lead to toxic effects on the liver and kidneys, highlighting the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is involved in metabolic pathways related to its antimicrobial activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to form various metabolites . These metabolites can be further processed and excreted from the body. The compound’s interaction with enzymes such as cytochrome P450 can influence its metabolic flux and the levels of metabolites produced.

Transport and Distribution

Within cells and tissues, methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may accumulate in specific compartments, depending on its affinity for certain biomolecules. This localization can affect its activity and efficacy in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific organelles such as the mitochondria or the nucleus, where it can exert its effects on cellular function . Targeting signals and post-translational modifications can play a role in directing the compound to these compartments, enhancing its activity and specificity.

Biological Activity

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate (CAS No. 1193390-00-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate features a sulfonamide group, which is known for its diverse biological properties. The chemical structure can be represented as follows:

- Molecular Formula : C10H10ClN3O3S

- Molecular Weight : 273.72 g/mol

The biological activity of methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity and leading to various physiological effects.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its mechanism involves the inhibition of bacterial folate synthesis, akin to other sulfonamide derivatives.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

In Vitro Studies

Recent in vitro studies have demonstrated the following biological activities:

- Antibacterial Activity : In a study evaluating the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity : Research involving human cancer cell lines (e.g., HL-60 leukemia cells) indicated that the compound could reduce cell viability in a dose-dependent manner. Notably, concentrations above 10 µM led to marked decreases in cell proliferation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial investigated the effectiveness of methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls.

-

Case Study on Anticancer Properties :

- An experimental study assessed the compound's effects on tumor growth in xenograft models. Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate treatment resulted in tumor size reduction and enhanced survival rates compared to untreated groups.

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate can be synthesized through several methods, typically involving the reaction of 4-aminobenzenesulfonamide with methyl 2-chlorobenzoate. The synthesis often involves the use of reagents such as thionyl chloride, and the final product can be characterized using techniques like NMR and IR spectroscopy to confirm its structure.

Antiviral Properties

Recent studies have indicated that compounds similar to methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate possess antiviral activities. For instance, derivatives of sulfonamides have shown potential in inhibiting viral replication in plant systems, particularly against Tobacco Mosaic Virus (TMV) . In a study, several novel sulfonamide derivatives were synthesized and screened for their antiviral activity, revealing some compounds exhibiting significant inhibition rates comparable to commercial antiviral agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This mechanism makes them valuable in treating bacterial infections. Preliminary studies suggest that methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate may exhibit similar effects, warranting further investigation into its efficacy against various bacterial strains .

Applications in Agriculture

The agricultural sector has shown interest in the application of methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate as a potential plant protectant. Research indicates that sulfonamide derivatives can act as effective agents against plant pathogens, thus protecting crops from diseases caused by viruses and bacteria . The ability of these compounds to inhibit viral replication can be particularly beneficial in crops susceptible to viral infections.

Case Studies

Chemical Reactions Analysis

Key Intermediate Reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Sulfonamidation | DMF, DIPEA, 100°C | Sulfonamide bond formation | |

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl ester stabilization |

Hydrolysis Reactions

The methyl ester group undergoes base-catalyzed hydrolysis :

-

Treatment with aqueous NaOH in dioxane/water (2:1 v/v) at 50°C cleaves the ester to yield 5-(4-aminobenzenesulfonamido)-2-chlorobenzoic acid . This reaction is critical for generating bioactive metabolites or further functionalization.

Hydrolysis Kinetics:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate (k) | 0.12 h⁻¹ | 50°C, 1M NaOH | |

| Yield | 89% | 6 h reaction time |

Substitution and Functional Group Reactivity

-

Copper-mediated coupling : The chloro group participates in Ullmann-type couplings with aryl boronic acids in the presence of Cu(I)/Cu(II) catalysts, enabling C–C bond formation .

-

Radical pathways : Under iron(III) catalysis, the sulfonamide moiety may engage in regioselective C–H functionalization, though direct evidence for this compound remains theoretical .

Cocrystallization and Solid-State Interactions

The sulfonamide group facilitates hydrogen-bonded cocrystals with nitrogen-rich heterocycles (e.g., pyrimidines):

-

R₂²(8) homosynthons : The N–H groups of the sulfonamide form bifurcated hydrogen bonds with methoxy or carbonyl acceptors, as observed in X-ray structures of analogous compounds .

-

Thermal stability : Cocrystals exhibit dehydration endotherms near 124°C and melting points up to 195°C, influenced by H-bond network robustness .

Derivatization and Analytical Modifications

Derivatization strategies for analytical characterization include:

-

Silylation : Trimethylsilyl (TMS) derivatives enhance volatility for GC-MS analysis .

-

Perfluoroacylation : Trifluoroacetyl groups improve detection sensitivity in mass spectrometry .

Fragmentation Patterns (MS):

| Derivative | Dominant Fragments (m/z) | Diagnostic Ions | Reference |

|---|---|---|---|

| TMS | 340 (M⁺), 297, 154 | Loss of CH₃OSO₂ | |

| Trifluoroacetyl | 396 (M⁺), 353, 210 | CF₃CO elimination |

Comparison with Similar Compounds

Methyl 2-Chlorobenzoate (M2CB)

- Structure : A simple ester with a single 2-chloro substituent.

- Electronic Effects : The chloro group at position 2 is strongly electron-withdrawing, directing electrophilic substitution to the meta position.

- Applications : Used in studies of substituent effects on aromatic reactivity; commercially available at >95.0% purity (¥16,500/500g) .

Methyl 5-Chloro-2-(4-Methylbenzenesulfonamido)Benzoate

- Structure: Features a 4-methylbenzenesulfonamido group instead of 4-aminobenzenesulfonamido.

- Impact of Methyl vs. Amino Group: The methyl group is electron-donating via hyperconjugation, whereas the amino group in the target compound is strongly electron-donating, enhancing the sulfonamide’s nucleophilicity. This difference may alter biological activity or solubility .

- Crystallography: Crystallizes in the monoclinic system (space group P21/c) with unit cell parameters a = 18.549 Å, b = 9.935 Å. The sulfonamido group participates in hydrogen bonding, stabilizing the crystal lattice .

Functional Group Variations

Methyl 2-Amino-5-Chlorobenzoate

- Structure: Contains an amino group at position 2 and a chloro group at position 3.

- Synthesis : Prepared via reduction of methyl 5-chloro-2-nitrobenzoate using SnCl₂ and HCl .

- Comparison: The absence of a sulfonamido group reduces steric hindrance and alters electronic properties. The amino group’s basicity contrasts with the sulfonamido’s acidity, affecting solubility in polar solvents.

Methyl 5-Amino-2-Bromo-4-Chlorobenzoate

- Structure: Features bromine (2-position) and chlorine (4-position) alongside a 5-amino group.

- Applications : Valued in pharmaceutical research for halogen-directed cross-coupling reactions. The bromine atom offers reactivity distinct from chlorine, enabling Suzuki or Ullmann couplings .

- Comparison : The dual halogen substitution (Br/Cl) increases molecular weight (vs. the target compound’s single Cl) and may enhance lipophilicity.

Sulfonamide-Containing Analogues

Metsulfuron-Methyl (Herbicide)

- Structure : A sulfonylurea herbicide with a methyl benzoate backbone and triazine-linked sulfonamide.

- Activity : Inhibits acetolactate synthase in plants. The sulfonamide group is critical for binding to the enzyme’s active site .

Physicochemical and Commercial Properties

| Compound | Purity (%) | Price (¥/500g) | Key Substituents | Applications |

|---|---|---|---|---|

| Methyl 2-Chlorobenzoate | >95.0 | 16,500 | 2-Cl | Solvent, synthetic intermediate |

| Methyl 3-Chlorobenzoate | >97.0 | 13,000 | 3-Cl | Research reagent |

| Target Compound* | N/A | N/A | 2-Cl, 5-(4-aminobenzenesulfonamido) | Drug development, materials science |

Preparation Methods

Chlorosulfonation of Raw Materials

Objective: Introduce sulfonic acid groups onto the aromatic ring of o-nitrochlorobenzene derivatives.

- Raw material: o-Nitrochlorobenzene

- Reagents: Chlorsulfonic acid and sulfur oxychloride

- Conditions:

- Temperature: 100–110°C

- Reaction time: 1–3 hours

- Molar ratios: Varies between 3:1 to 2.8:1 (chlorsulfonic acid to o-nitrochlorobenzene)

Reaction:

$$ \text{o-Nitrochlorobenzene} + \text{Chlorsulfonic acid} \rightarrow 4-\text{Chloro-3-nitrobenzene-sulfonic acid} $$

| Example | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Embodiment 2 | Chlorsulfonic acid (109g), o-Nitrochlorobenzene (50g), 110°C, 4h | 96.88 | Optimized sulfonation |

Notes: Dividing sulfonation into two steps (sulfonation and chlorination) enhances yield and reduces reagent consumption.

Chlorination of Sulfonated Intermediates

Objective: Convert sulfonic acid derivatives into sulfonyl chlorides, activating the aromatic ring for subsequent amination.

- Reagents: Sulfur oxychloride

- Conditions:

- Temperature: 60–70°C

- Reaction time: 1.5–2 hours

- Molar ratios: 1.3:1 to 1.5:1 (sulfur oxychloride to o-nitrochlorobenzene)

Reaction:

$$ 4-\text{Chloro-3-nitrobenzene-sulfonic acid} + \text{Sulfur oxychloride} \rightarrow 4-\text{Chloro-3-nitrobenzene-sulfonyl chloride} $$

| Example | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Embodiment 2 | 60°C, 1.5h | 96.87 | Efficient chlorination |

Amination to Form Sulfonamide

Objective: Introduce the amino group to form sulfonamide intermediates.

- Reagents: Water, strong aqua (16%), reaction at ~16–19°C

- Conditions:

- Reaction time: 3.5–4.5 hours

- Temperature: 16–19°C initially, then warmed to ~36–37°C

Reaction:

$$ \text{Sulfonyl chloride} + \text{Ammonia/water} \rightarrow \text{Sulfonamide} $$

| Example | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Embodiment 2 | 36°C, 4h | 90 | High efficiency |

Hydrolysis and Acidification

Objective: Convert sulfonamide intermediates into the corresponding phenols.

- Reagents: Liquid caustic soda (NaOH), hydrochloric acid

- Conditions:

- Heating to 95–105°C

- pH adjustment to ~4.5

Reaction:

$$ \text{Sulfonamide} \xrightarrow{\text{hydrolysis}} \text{2-nitrophenols-4-sulfonamide} $$

| Example | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| All embodiments | 95–105°C, pH 4.5 | 99 | Near-quantitative hydrolysis |

Reduction to Aminophenol Derivatives

Objective: Reduce nitro groups to amino groups to obtain the target compound.

- Reagents: Iron powder, acetic acid

- Conditions:

- Temperature: 105–110°C

- Reaction time: 2–4 hours

- Post-reaction pH: ~6.5

Reaction:

$$ \text{Nitro compound} \xrightarrow{\text{Fe, Acetic acid}} \text{Aminophenol derivative} $$

| Example | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| All embodiments | 105°C, 2–4h | 96 | High yield of target aminophenol |

Final Purification and Characterization

The final compound, Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate , is obtained after purification steps such as filtration, rotary evaporation, and pH adjustment. The structure is confirmed via NMR and other spectroscopic methods.

Summary of Preparation Data

| Step | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Chlorosulfonation | Chlorsulfonic acid, o-Nitrochlorobenzene | 100–110°C, 4h | 96.88% | Optimized sulfonation |

| Chlorination | Sulfur oxychloride | 60–70°C, 1.5–2h | 96.87% | Efficient activation |

| Amination | Water, ammonia | 16–37°C, 3.5–4.5h | 90% | High-yield sulfonamide formation |

| Hydrolysis | NaOH, HCl | 95–105°C | 99% | Quantitative phenol formation |

| Reduction | Iron, acetic acid | 105–110°C, 2–4h | 96% | Effective nitro reduction |

Q & A

Q. What are the key considerations for synthesizing Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-chlorobenzoic acid derivatives with sulfonamide precursors. For example, prop-2-ynyl 2-chlorobenzoate (synthesized via condensation of propargyl alcohol and 2-chlorobenzoyl chloride) can undergo click chemistry with azide-functionalized intermediates . Optimization includes:

- Catalyst selection (e.g., SBA-Pr-NH₂ for basic catalysis).

- Temperature control (e.g., reflux in thionyl chloride for chlorination ).

- Monitoring via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should be observed?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm). The sulfonamide NH₂ group may appear as a broad singlet (δ 5.0–6.0 ppm) .

- IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹), sulfonamide S=O (~1350–1150 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) stretches .

- Mass Spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –COOCH₃).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides precise bond lengths and angles. For example:

- Crystal System : Monoclinic (space group P2₁/c).

- Key Parameters :

| Parameter | Value | Reference |

|---|---|---|

| a (Å) | 18.549 (4) | |

| b (Å) | 9.935 (2) | |

| C–Cl Bond | 1.725 Å | |

| Torsion Angles | 179.9° (C9–C10–C11) |

- Discrepancies in geometry (e.g., bond angles vs. DFT calculations) should be analyzed using software like Olex2 or Mercury .

Q. What strategies address contradictions in spectroscopic and computational data for sulfonamide-containing benzoates?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA). For example, deviations >0.3 ppm may indicate conformational flexibility .

- Dynamic Effects : Use variable-temperature NMR to assess hydrogen bonding (e.g., sulfonamide NH₂ rotation barriers) .

- Crystallographic Refinement : Re-refine XRD data with SHELXL to resolve ambiguities in electron density maps .

Q. How can structural modifications enhance the stability or bioactivity of this compound?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzene ring to improve thermal stability .

- Prodrug Design : Replace the methyl ester with hydrolyzable groups (e.g., ethyl) to modulate bioavailability .

- SAR Studies : Test sulfonamide derivatives (e.g., –SO₂NHCOCH₃) for improved binding to target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.